molecular formula C10H14BrN B3115541 4-bromo-2-methyl-N-(propan-2-yl)aniline CAS No. 2100-47-2

4-bromo-2-methyl-N-(propan-2-yl)aniline

Cat. No.: B3115541
CAS No.: 2100-47-2
M. Wt: 228.13 g/mol
InChI Key: PBFHQNYMQRPNBN-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-N-(propan-2-yl)aniline (CAS: 2100-47-2) is a halogenated aromatic amine with the molecular formula C₁₀H₁₄BrN and a molecular weight of 228.13 g/mol . Its IUPAC name is 2-bromo-4-methyl-N-propan-2-ylaniline, and its SMILES notation is CC1=CC(=C(C=C1)NC(C)C)Br . The compound features a bromine atom at the para-position, a methyl group at the ortho-position, and an isopropylamine substituent on the benzene ring.

Properties

IUPAC Name

4-bromo-2-methyl-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFHQNYMQRPNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-N-(propan-2-yl)aniline can be achieved through various methods. One common approach involves the bromination of 2-methyl-N-(propan-2-yl)aniline using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

    Substitution: Products include various substituted anilines depending on the nucleophile used.

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

Pharmacological Studies

Research indicates that derivatives of aniline, including 4-bromo-2-methyl-N-(propan-2-yl)aniline, may exhibit various biological activities. Potential applications include:

  • Antibacterial Activity : Some studies have shown that bromoaniline derivatives can inhibit bacterial growth, suggesting their use as antibacterial agents.
  • Antifungal Properties : Similar compounds have demonstrated effectiveness against fungal pathogens, indicating potential in antifungal drug development.
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of related compounds suggest that this derivative may also possess similar effects.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it a useful building block in organic synthesis.

Materials Science

This compound can be utilized in the development of new materials, such as:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their properties.
  • Dyes and Pigments : Due to its chromophoric nature, it may be used in the synthesis of dyes.

Case Study 1: Antibacterial Activity

A study conducted on various bromoaniline derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many commercially available antibiotics, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Polymers

Research into the incorporation of this compound into polymer matrices revealed enhanced thermal stability and mechanical properties compared to traditional polymers. The modified polymers showed promise for use in high-performance applications such as automotive components and electronic devices.

Comparative Analysis with Related Compounds

The following table summarizes key properties and applications of related compounds:

Compound NameStructureUnique FeaturesApplications
N-IsopropylanilineC9H13NLacks bromine; used primarily as a precursorOrganic synthesis
4-BromoanilineC6H4BrNBromine at para position; different reactivity profileDyes, pharmaceuticals
3-BromoanilineC6H4BrNBromine at meta position; alters electronic propertiesOrganic synthesis
2-Methyl-N-(propan-2-yl)anilineC10H15NContains a methyl group instead of bromine; different applicationsPharmaceuticals

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the aromatic ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
4-Bromo-2-methyl-N-(propan-2-yl)aniline C₁₀H₁₄BrN 228.13 Br (para), CH₃ (ortho), N(i-Pr) Steric hindrance from isopropyl group; moderate polarity
2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline C₁₄H₁₃Br₂N 355.07 Br (para and ortho), CH₃ (ortho and para) Di-brominated; increased halogen density for enhanced reactivity
4-Bromo-N-(4-bromophenyl)aniline C₁₂H₉Br₂N 310.02 Br (para on both rings) Dibrominated diphenylamine; "propeller blade" conformation
5-Bromo-4-iodo-2-methylaniline C₇H₇BrIN 311.95 Br (meta), I (para), CH₃ (ortho) Heavy halogen substitution; weak N–H···N hydrogen bonding
(E)-4-bromo-N-(4-nitrobenzylidene)aniline C₁₃H₉BrN₂O₂ 321.13 Br (para), NO₂ (para), imine linkage Electron-withdrawing nitro group; planar geometry due to conjugation

Structural and Crystallographic Insights

Dihedral and Pitch Angles

  • 4-Bromo-N-(4-bromophenyl)aniline (dibrominated diphenylamine) exhibits a dihedral angle of 47.32° between its benzene rings, with pitch angles of 18.1° and 31.7° . This contrasts with its dichloro analog (dihedral angle 56.5° ), highlighting how halogen size influences steric interactions .

Intermolecular Interactions

  • 4-Bromo-N-(4-bromophenyl)aniline shows Br···Br contacts (3.568 Å ), shorter than the sum of van der Waals radii (3.7 Å), suggesting weak halogen bonding .
  • 5-Bromo-4-iodo-2-methylaniline forms weak N–H···N hydrogen bonds (3.300 Å) between amino groups , absent in the title compound due to its bulky isopropyl group.

Table 2: Functional and Application Comparisons

Compound Name Key Reactivity Applications
This compound Potential ligand for metal complexes Intermediate in organic synthesis; unexplored in catalysis
4-Bromo-N-(4-bromophenyl)aniline Flame-retardant properties Used in polybrominated diphenyl ethers (flame retardants)
5-Bromo-4-iodo-2-methylaniline Fluorescence modulation Precursor for spirosilabifluorene derivatives (optoelectronics)
(E)-4-bromo-N-(4-nitrobenzylidene)aniline Photocatalytic degradation Detected as a BPA degradation intermediate

Biological Activity

4-Bromo-2-methyl-N-(propan-2-yl)aniline, a substituted aniline compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in different biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and an isopropyl group attached to the aniline structure, which may influence its biological interactions. The molecular formula is C11H16BrN, and it has a molecular weight of approximately 256.16 g/mol.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Lipoxygenases :
    • Compounds with similar structures have been identified as inhibitors of lipoxygenases (LOXs), particularly human platelet type 12-lipoxygenase (12-LOX). This enzyme is implicated in inflammatory processes and cancer progression. Inhibitors targeting 12-LOX can reduce the production of inflammatory mediators and tumor growth factors such as VEGF (Vascular Endothelial Growth Factor) .
  • Antioxidant Activity :
    • Some studies suggest that brominated anilines may possess antioxidant properties, potentially mitigating oxidative stress in cells .
  • Anticancer Properties :
    • Preliminary studies have shown that certain aniline derivatives can inhibit the proliferation of cancer cell lines, suggesting a role in cancer therapy .

Efficacy in Biological Models

The following table summarizes the biological activity data for this compound and related compounds:

CompoundActivity TypeIC50 (µM)Reference
This compound12-LOX Inhibition0.43 ± 0.04
Related Brominated AnilineAntioxidant ActivityVaries
Similar Aniline DerivativeAnticancer ActivityVaries

Case Studies

  • Inhibition of 12-Lipoxygenase :
    A study focusing on the inhibition of human platelet type 12-lipoxygenase revealed that compounds structurally similar to this compound displayed significant inhibitory effects at nanomolar concentrations. This finding highlights the potential of such compounds in treating diseases linked to inflammation and cancer .
  • Antioxidant Properties :
    Research has indicated that certain derivatives exhibit strong antioxidant activity, which could be beneficial in protecting cells from oxidative damage associated with various diseases, including neurodegenerative disorders .
  • Anticancer Effects :
    A study on aniline derivatives demonstrated their ability to inhibit the growth of breast cancer cell lines significantly, suggesting a potential application in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-2-methyl-N-(propan-2-yl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via alkylation of 4-bromo-2-methylaniline with isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base like sodium hydride or potassium tert-butoxide. Solvents such as toluene or DMF are used under reflux conditions. Industrial-scale synthesis employs continuous flow reactors and distillation for purity .
  • Key Considerations : Reaction yields can vary due to steric hindrance from the isopropyl group. Optimization involves adjusting reaction time, temperature, and base strength. For example, replacing NaH with KOtBu may improve nucleophilicity and reduce side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and amine proton environments. For instance, the isopropyl group’s split signals (~δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated vs. observed m/z for C10_{10}H13_{13}BrN: 226.03 vs. 226.02) .
  • X-ray Crystallography : Resolves steric effects and confirms molecular geometry. A related bromoaniline derivative (C18_{18}H18_{18}Br2_2N2_2) showed orthorhombic crystal symmetry (space group Pbca) with lattice parameters a=13.625a = 13.625 Å, b=7.495b = 7.495 Å, c=17.029c = 17.029 Å .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence electrophilic aromatic substitution (EAS) in this compound?

  • Methodological Answer : The isopropyl group at the N-position and bromine at the para position create steric hindrance and electron-withdrawing effects, directing EAS to the ortho position relative to the methyl group. Computational modeling (e.g., DFT) and competitive reaction studies with nitrating agents (HNO3_3/H2_2SO4_4) can validate regioselectivity. Contrast this with less hindered analogs (e.g., 4-bromoaniline), where EAS occurs at the para position .

Q. How can structural data resolve contradictions in reported reaction mechanisms or bioactivity?

  • Methodological Answer : Discrepancies in reaction pathways (e.g., unexpected byproducts) can be addressed via single-crystal X-ray diffraction to confirm intermediate structures. For example, a study on a brominated aniline derivative revealed a twisted conformation due to isopropyl groups, explaining reduced reactivity in cross-coupling reactions . For bioactivity, molecular docking simulations can reconcile conflicting antimicrobial data by analyzing steric compatibility with bacterial enzyme active sites .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. A structural analog (4-isopropyl-2,6-bis(1-phenylethyl)aniline) showed MICs of 16–64 µg/mL, suggesting substituent size impacts efficacy .
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity. Compare results with halogen-free analogs to isolate bromine’s role .

Key Research Gaps and Future Directions

  • Synthetic Challenges : Improve yield in sterically hindered alkylation reactions using microwave-assisted synthesis or organocatalysts.
  • Biological Mechanisms : Elucidate targets via proteomic profiling or CRISPR-Cas9 knockouts in pathogen models.
  • Material Science : Explore applications in ligand design for transition-metal catalysis, leveraging bromine’s leaving-group potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-2-methyl-N-(propan-2-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.